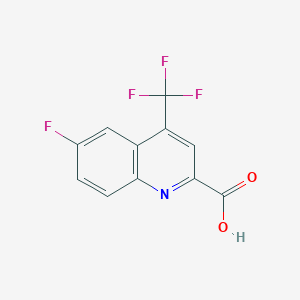

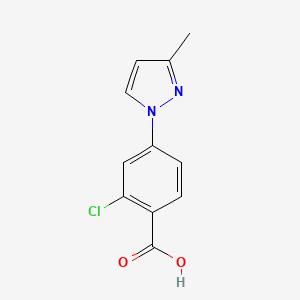

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid

Overview

Description

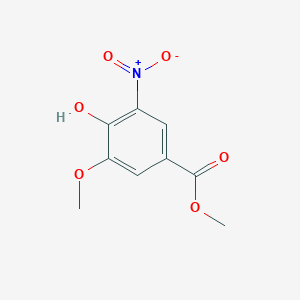

The compound "6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid" is a fluorinated quinolone, which is a class of compounds known for their broad-spectrum antibacterial activities. These compounds are characterized by the presence of fluorine atoms, which often confer enhanced biological activity and stability compared to their non-fluorinated counterparts .

Synthesis Analysis

The synthesis of fluorinated quinolones involves multi-step reactions, starting from simple aniline derivatives. For instance, a nine-step synthesis starting from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline has been reported to produce various 6-fluoro/nitro-4-oxo-7-substituted-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids . Another practical synthesis route for a related compound, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, has been developed, which includes chlorination and intramolecular cyclization reactions .

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by a tricyclic quinolone core with various substituents that influence their biological activity. The presence of fluorine atoms is crucial for the activity, as they can affect the electronic distribution and molecular conformation .

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions, including substitutions where fluorine atoms are replaced by different functional groups, such as amine residues . These modifications can lead to a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are influenced by their molecular structure. For example, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence and high stability in a wide pH range, which is beneficial for biomedical applications . The introduction of fluorine atoms can also enhance the lipophilicity and bioavailability of these compounds .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have explored the synthesis and potential anticancer activities of quinoline derivatives, including those related to 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid. A study by Bhatt, Agrawal, and Patel (2015) detailed the microwave irradiation synthesis of amino substituted quinoline-4-carboxylic acid derivatives. These compounds demonstrated significant anticancer activity in various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Antimicrobial Activity

Makki, Bakhotmah, and Abdel-Rahman (2012) conducted a study on fluorine-bearing quinoline-4-carboxylic acids, including compounds related to this compound. They observed that these compounds exhibited significant activity against Aspergillus fungi as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Electrochemical Properties

Srinivasu, Kumar, Ramachandraiah, and Reddy (1999) reported on the electrochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its synthetic precursors, which are structurally related to this compound. They developed an electroanalytical method for the quantitative analysis of these compounds, demonstrating their significance in electrochemical studies (Srinivasu et al., 1999).

Phototoxic Evaluation

Murugesan et al. (2008) investigated novel 6-fluoro/nitro-4-oxo-7-sub-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids for their antimycobacterial and phototoxic properties. These compounds showed promise in vitro and in vivo against various strains of Mycobacterium tuberculosis. This suggests the potential of fluorinated quinoline derivatives, including this compound, as antimycobacterial agents (Murugesan et al., 2008).

Antibacterial Activity

Kumar et al. (2014) synthesized a series of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones, which are structurally related to this compound. These compounds exhibited antibacterial activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Kumar et al., 2014).

Safety and Hazards

properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(16-8)10(17)18/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPAXWWGJVHXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448509 | |

| Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

596845-42-0 | |

| Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)